molecular formula C4H8ClNO2 B175623 (S)-3-Amino-gamma-butyrolactone hydrochloride CAS No. 117752-82-6

(S)-3-Amino-gamma-butyrolactone hydrochloride

Cat. No.: B175623
CAS No.: 117752-82-6
M. Wt: 137.56 g/mol
InChI Key: MZYONVUDAOYDKV-DFWYDOINSA-N
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Description

(S)-3-Amino-gamma-butyrolactone hydrochloride is an organic compound that belongs to the class of gamma-lactones. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of L-glutamic acid, which undergoes intramolecular cyclization to form the lactone ring. The reaction is usually carried out under acidic conditions to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product. The hydrochloride salt is formed by treating the lactone with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-gamma-butyrolactone hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into a more reduced form.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-3-Amino-gamma-butyrolactone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-gamma-butyrolactone hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Gamma-butyrolactone: A structurally similar compound but lacks the amino group.

    Delta-valerolactone: Another lactone with a different ring size.

    L-glutamic acid: The precursor used in the synthesis of (S)-3-Amino-gamma-butyrolactone hydrochloride.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and lactone functional groups. This combination of features makes it a versatile compound in various chemical and biological applications.

Properties

IUPAC Name

(4S)-4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679724
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-82-6
Record name (4S)-4-Aminooxolan-2-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4S)-4-aminooxolan-2-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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